molecular formula C8H6N2O B12111712 2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile

2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile

Cat. No.: B12111712
M. Wt: 146.15 g/mol
InChI Key: UBOYDYRPNLXLGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process includes the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of magnetically recoverable catalysts, which can be readily separated from the reaction medium using an external magnet .

Chemical Reactions Analysis

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C8H6N2O/c9-4-6-3-7-1-2-11-8(7)10-5-6/h3,5H,1-2H2

InChI Key

UBOYDYRPNLXLGJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=N2)C#N

Origin of Product

United States

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